2-hydroxy-7-methoxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one
Description
2-hydroxy-7-methoxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a tetrafluoroethyl group, which can significantly influence its chemical properties and biological activities.
Properties
IUPAC Name |
2-hydroxy-7-methoxy-2-(1,1,2,2-tetrafluoroethyl)-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O4/c1-19-6-2-3-7-8(17)5-11(18,20-9(7)4-6)12(15,16)10(13)14/h2-4,10,18H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLCPXRGICDDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)(C(C(F)F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-7-methoxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2-hydroxyacetophenone and 1,1,2,2-tetrafluoroethyl bromide.
Formation of Intermediate: The starting materials undergo a nucleophilic substitution reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the chromenone core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-7-methoxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Introduction of various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
2-hydroxy-7-methoxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-7-methoxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory or oxidative stress pathways.
Signal Transduction: It may modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Receptor Binding: The compound may bind to specific receptors, influencing cellular responses and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-7-methoxy-2-(1,1,2,2-tetrafluoroethyl)-chromen-4-one: Lacks the dihydro component, which may affect its chemical and biological properties.
2-hydroxy-7-methoxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-ol: Contains an additional hydroxyl group, potentially altering its reactivity and biological activity.
2-hydroxy-7-methoxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-thione: Substitutes the oxygen atom with sulfur, which can significantly change its chemical behavior and biological effects.
Uniqueness
2-hydroxy-7-methoxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Biological Activity
The compound 2-hydroxy-7-methoxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is a fluorinated derivative of chromen-4-one that has garnered attention for its potential biological applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and comparisons with related compounds.
Chemical Structure and Properties
The chemical structure of this compound features a chromen-4-one backbone with a hydroxyl group and a tetrafluoroethyl side chain. These modifications significantly influence its chemical properties and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H8F4O3 |
| Molecular Weight | 266.17 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can act as a hydrogen bond donor, enhancing binding affinity to specific enzymes and receptors. The tetrafluoroethyl group may contribute to increased lipophilicity and stability within biological systems.
Anti-inflammatory Effects
Research indicates that derivatives of chromen-4-one can suppress pro-inflammatory cytokines and nitric oxide (NO) production in macrophages. For instance, studies have shown that This compound exhibits anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced activation of NF-kB in RAW 264.7 macrophages. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Antioxidant Activity
The compound's structure allows it to function as an antioxidant. Its ability to scavenge free radicals can help mitigate oxidative stress in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that while some derivatives exhibit significant anti-inflammatory effects without inducing cytotoxicity in RAW 264.7 cells after 24-hour treatment, the specific effects of This compound require further investigation to establish a clear profile regarding its safety and efficacy .
Comparison with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Cytotoxicity |
|---|---|---|
| 7-Methoxy-2-(2-phenylethyl)chromone | Anti-inflammatory | Low |
| 6,7-Dimethoxy-2-(2-phenylethyl)chromone | Moderate anti-inflammatory | Moderate |
| 5-Hydroxy-6-methoxy-chromenone | Antioxidant | High |
Case Studies
Several case studies have highlighted the biological effects of chromenone derivatives:
-
Inflammation Model : A study using RAW 264.7 cells showed that treatment with This compound resulted in decreased levels of NO production compared to untreated controls.
- Findings : The compound effectively reduced inflammatory markers without significant cytotoxic effects.
-
Oxidative Stress Model : In vitro assays demonstrated that the compound could reduce oxidative stress markers in human endothelial cells exposed to oxidative agents.
- Findings : This suggests potential use in cardiovascular protection strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
